Vincosamide

Beschreibung

This compound has been reported in Uncaria rhynchophylla, Sinoadina racemosa, and other organisms with data available.

isolated from Anthocephalus cadamba; structure in first source

Structure

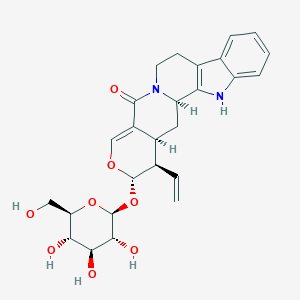

3D Structure

Eigenschaften

IUPAC Name |

(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLJCNRZUXLS-AZVRXDBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316670 |

Source

|

| Record name | Vincoside lactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23141-27-7 |

Source

|

| Record name | Vincoside lactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincoside lactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Vincosamide: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincosamide, a monoterpenoid indole alkaloid, represents a significant scaffold in the diverse family of plant-derived natural products. As a derivative of strictosidine, it is a precursor to a variety of other complex alkaloids. This technical guide provides a comprehensive overview of the known natural sources of this compound and its glycosidic derivatives, their distribution within the plant kingdom, and detailed methodologies for their extraction, isolation, and characterization. Furthermore, this document outlines the proposed biosynthetic pathway of this compound and presents quantitative data on the accumulation of its derivatives in various plant tissues, offering valuable insights for researchers in natural product chemistry, phytochemistry, and drug discovery.

Natural Sources and Plant Distribution

This compound and its glycosylated forms have been identified in several plant families, primarily within the Rubiaceae and Loganiaceae. While this compound itself has been reported in a few species, its glycosidic derivatives, particularly N,β-D-glucopyranosyl this compound, have been more extensively studied.

Table 1: Plant Sources of this compound and its Derivatives

| Compound | Plant Species | Family | Plant Part(s) | Reference(s) |

| This compound | Adina rubescens (Sinoadina racemosa) | Rubiaceae | Not specified | [1] |

| Uncaria rhynchophylla | Rubiaceae | Not specified | ||

| Cornus walteri | Cornaceae | Not specified | ||

| Nauclea orientalis | Rubiaceae | Not specified | ||

| N,β-D-glucopyranosyl this compound | Psychotria leiocarpa | Rubiaceae | Leaves, Fruit pulp, Stems, Seeds | [2] |

| Strychnos peckii | Loganiaceae | Leaves | [3] | |

| N,α-L-rhamnopyranosyl this compound | Moringa oleifera | Moringaceae | Leaves |

The distribution of these compounds is often tissue-specific. For instance, in Psychotria leiocarpa, N,β-D-glucopyranosyl this compound is most abundant in the leaves and fruit pulp, with significantly lower concentrations in the stems and seeds, and is absent in the roots[2].

Quantitative Data

Table 2: Quantitative Distribution of N,β-D-glucopyranosyl this compound in Psychotria leiocarpa [2]

| Plant Part | Concentration (% dry weight) |

| Leaves | 2.5% |

| Fruit Pulp | 1.5% |

| Stems | 0.2% |

| Seeds | 0.1% |

| Roots | Not detected |

The accumulation of N,β-D-glucopyranosyl this compound in P. leiocarpa seedlings is influenced by light, with higher concentrations observed in light-grown seedlings compared to those grown in darkness[2].

Experimental Protocols

General Extraction and Isolation of Indole Alkaloids from Plant Material

The following is a general protocol for the extraction and isolation of indole alkaloids, including this compound and its derivatives, from plant tissues. This protocol is based on methodologies reported for the isolation of N,β-D-glucopyranosyl this compound from Psychotria leiocarpa and Strychnos peckii[2][3].

Diagram 1: General Experimental Workflow for this compound Isolation

References

- 1. Rigorous Biogenetic Network for a Group of Indole Alkaloids Derived from Strictosidine† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | LC-MS guided isolation of N,β-glucopyranosyl this compound and other compounds from the curare ingredient Strychnos peckii [frontiersin.org]

The Enigmatic Biosynthesis of Vincosamide in Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthus roseus, the Madagascar periwinkle, is a treasure trove of complex terpenoid indole alkaloids (TIAs), many of which possess significant medicinal properties. While the biosynthesis of prominent TIAs like the anticancer agents vinblastine and vincristine has been extensively studied, the pathways leading to many of the more than 130 other alkaloids in this plant remain less understood. This technical guide delves into the biosynthesis of vincosamide, a strictosidine-derived alkaloid found in C. roseus. While the complete enzymatic pathway to this compound is not yet fully elucidated, this document synthesizes the current knowledge of the upstream TIA pathway, proposes a putative route to this compound, and provides detailed experimental protocols and data to facilitate further research in this area.

The Central Role of Strictosidine in TIA Biosynthesis

The biosynthesis of all TIAs in C. roseus converges at the formation of the central precursor, strictosidine. This process involves the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole moiety in the form of tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpene portion as secologanin.

The key enzymatic step is the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR) . This reaction, a Pictet-Spengler condensation, is a pivotal control point in the TIA biosynthetic network.

Vincosamide and its Relation to Strictosidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincosamide and strictosidine are pivotal molecules in the intricate biosynthetic pathways of over 3,000 monoterpenoid indole alkaloids (MIAs), a class of natural products renowned for their vast structural diversity and significant pharmacological activities. Strictosidine, formed through the enzymatic condensation of tryptamine and secologanin, serves as the central precursor to this extensive family of compounds. This compound, a lactam derivative and the C-3 epimer of strictosamide, represents a key branch point in the MIA biosynthetic network, leading to a distinct subset of alkaloids. This technical guide provides an in-depth exploration of the core relationship between this compound and strictosidine, detailing their biosynthesis, chemical properties, and pharmacological significance, with a focus on quantitative data and experimental methodologies.

Chemical Structures and Relationship

Strictosidine and this compound are diastereomers, differing in the stereochemistry at the C-3 position of the tetrahydro-β-carboline ring system. This compound is specifically the C-3 epimer of strictosamide, which is the lactam form of strictosidine. The lactam ring in this compound is formed through an intramolecular amidation between the secondary amine of the tryptamine moiety and the methyl ester of the secologanin portion. This structural variation is a critical determinant of their subsequent biosynthetic fates and biological activities.

Table 1: Physicochemical Properties of Strictosidine and this compound

| Property | Strictosidine | This compound |

| Molecular Formula | C₂₇H₃₄N₂O₉ | C₂₆H₃₀N₂O₈ |

| Molar Mass | 530.57 g/mol | 498.5 g/mol |

| CAS Number | 20824-29-7 | 23141-27-7 |

| Appearance | Amorphous solid | Powder |

Biosynthesis of Strictosidine and its Conversion to this compound

The biosynthesis of strictosidine is a well-characterized enzymatic process, while the formation of this compound is believed to occur via a subsequent spontaneous cyclization.

Biosynthesis of Strictosidine

The formation of strictosidine is catalyzed by the enzyme strictosidine synthase (STR) (EC 4.3.3.2). This enzyme facilitates a Pictet-Spengler reaction between tryptamine and secologanin. The reaction is highly stereospecific, exclusively yielding the 3α(S)-strictosidine isomer.

Caption: Biosynthetic relationship of this compound and strictosidine.

Conversion of Strictosidine to this compound

This compound is the C-3 epimer of strictosamide, the lactam of strictosidine. The formation of this compound from strictosidine is proposed to occur through a spontaneous intramolecular lactamization to form strictosamide, followed by epimerization at the C-3 position. While this conversion is not fully characterized enzymatically, it represents a significant diversification point in the MIA pathway.

Quantitative Data

A critical aspect of understanding the relationship and potential for interconversion between these molecules lies in quantitative analysis.

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Kₘ (mM) | Vₘₐₓ (nmol/s/mg protein) | Optimal pH | Source Organism |

| Strictosidine Synthase (STR) | Tryptamine | 0.83 | 5.85 (as nkat/mg) | 5.0 - 7.5 | Catharanthus roseus |

| Secologanin | 0.46 | ||||

| Strictosidine β-D-Glucosidase (SGD) | Strictosidine | 0.22 | 0.078 (mM/min) | ~6.0 | Catharanthus roseus |

| Vincoside | 0.22 | 0.018 (mM/min) |

Table 3: Pharmacological Activity of this compound

| Activity | Target | IC₅₀ (µM) | Assay Conditions |

| Acetylcholinesterase Inhibition | Acetylcholinesterase (AChE) | Data not available | In vitro enzymatic assay |

| Anti-inflammatory | TNF-α, COX-2 | Data not available | Cell-based assays |

Note: Specific IC₅₀ values for this compound are not yet reported in publicly available literature. The table indicates the known activities, and further research is required to quantify these effects.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, isolation, and characterization of this compound and strictosidine.

Enzymatic Synthesis of Strictosidine

Objective: To synthesize 3α(S)-strictosidine from tryptamine and secologanin using strictosidine synthase.

Materials:

-

Tryptamine hydrochloride

-

Secologanin

-

Recombinant strictosidine synthase (STR) from Catharanthus roseus

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

EDTA (1 mM)

-

β-Mercaptoethanol (2 mM)

-

C18 solid-phase extraction (SPE) cartridges

-

Methanol

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 2 mM β-mercaptoethanol, 5 mM tryptamine hydrochloride, and 2.5 mM secologanin.

-

Initiate the reaction by adding purified recombinant STR to a final concentration of 10 µg/mL.

-

Incubate the reaction mixture at 30°C for 2 hours.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Purify the supernatant using a C18 SPE cartridge. Wash the cartridge with water to remove salts and polar impurities.

-

Elute the strictosidine with methanol.

-

Analyze the product by HPLC-UV and confirm its identity by LC-MS and NMR.

Caption: Workflow for the enzymatic synthesis of strictosidine.

Isolation and Characterization of this compound

Objective: To isolate and characterize this compound from a natural source or a synthetic mixture.

Materials:

-

Plant material known to contain this compound (e.g., Adina rubescens) or a synthetic reaction mixture.

-

Solvents for extraction (e.g., methanol, chloroform).

-

Silica gel for column chromatography.

-

HPLC system with a C18 column.

-

NMR spectrometer.

-

Mass spectrometer.

Procedure:

-

Extraction: Extract the dried and powdered plant material with a suitable solvent system (e.g., methanol/chloroform).

-

Fractionation: Concentrate the crude extract and fractionate it using column chromatography on silica gel with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

Purification: Further purify the fractions containing this compound using preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient).

-

Characterization:

-

Mass Spectrometry: Determine the molecular weight and fragmentation pattern using high-resolution mass spectrometry (HRMS).

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to elucidate the structure and confirm the stereochemistry. Key diagnostic signals for this compound include those corresponding to the lactam carbonyl, the ethylidene group, and the sugar moiety.

-

Spectroscopic Data

Table 4: ¹H and ¹³C NMR Chemical Shifts for Strictosidine (in CD₃OD)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 2 | 131.0 | - |

| 3 | 52.0 | 4.35 (dd, J = 10.0, 4.0) |

| 5 | 51.5 | 3.55 (m), 3.15 (m) |

| 6 | 22.0 | 2.95 (m), 2.80 (m) |

| 7 | 108.5 | - |

| 8 | 127.5 | 7.45 (d, J = 8.0) |

| 9 | 118.5 | 7.00 (t, J = 7.5) |

| 10 | 120.0 | 7.10 (t, J = 7.5) |

| 11 | 112.0 | 7.30 (d, J = 8.0) |

| 12 | 138.0 | - |

| 13 | 123.0 | - |

| 14 | 35.0 | 2.50 (m) |

| 15 | 30.0 | 2.05 (m), 1.90 (m) |

| 16 | 115.0 | - |

| 17 | 152.0 | 7.55 (s) |

| 18 | 12.0 | 1.75 (d, J = 7.0) |

| 19 | 130.0 | 5.80 (q, J = 7.0) |

| 20 | 40.0 | 2.60 (m) |

| 21 | 56.0 | 4.10 (d, J = 12.0), 3.90 (d, J = 12.0) |

| OMe | 51.8 | 3.70 (s) |

| Glc-1' | 100.0 | 4.70 (d, J = 8.0) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Table 5: ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 2 | 134.5 | - |

| 3 | 55.2 | 4.85 (d, J = 11.0) |

| 5 | 45.8 | 4.20 (m), 3.05 (m) |

| 6 | 21.5 | 2.85 (m), 2.70 (m) |

| 7 | 108.0 | - |

| 8 | 127.8 | 7.50 (d, J = 8.0) |

| 9 | 118.2 | 6.95 (t, J = 7.5) |

| 10 | 119.8 | 7.05 (t, J = 7.5) |

| 11 | 111.2 | 7.25 (d, J = 8.0) |

| 12 | 136.5 | - |

| 13 | 126.0 | - |

| 14 | 34.5 | 2.65 (m) |

| 15 | 29.8 | 2.15 (m), 1.95 (m) |

| 16 | 112.5 | - |

| 17 | 148.5 | 7.40 (s) |

| 18 | 12.5 | 1.70 (d, J = 7.0) |

| 19 | 132.0 | 5.85 (q, J = 7.0) |

| 20 | 38.0 | 2.75 (m) |

| 21 | 168.0 | - |

| Glc-1' | 98.5 | 4.80 (d, J = 8.0) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Signaling Pathways and Logical Relationships

The conversion of strictosidine to this compound represents a key branch point in the biosynthesis of monoterpenoid indole alkaloids. This relationship can be visualized as a logical flow from the primary precursors to these distinct alkaloid skeletons.

Caption: Branch point from strictosidine to this compound derivatives.

Conclusion

This compound and strictosidine are intrinsically linked as key intermediates in the vast and complex world of monoterpenoid indole alkaloids. While the enzymatic formation of strictosidine is well-established, the subsequent spontaneous conversion to this compound highlights a fascinating aspect of natural product biosynthesis where inherent chemical reactivity drives structural diversification. A deeper understanding of the factors governing this conversion, along with a full elucidation of the pharmacological profile of this compound, holds significant promise for the discovery and development of new therapeutic agents. This guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers dedicated to unraveling the complexities of MIA biosynthesis and harnessing their therapeutic potential.

Vincosamide: A Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties, Bioactivity, and Associated Experimental Protocols

Abstract

Vincosamide, a monoterpenoid indole alkaloid, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, including its CAS number and molecular weight. It further delves into its known bioactivities, with a particular emphasis on its role as an acetylcholinesterase inhibitor and its potential anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting detailed experimental methodologies and summarizing key quantitative data.

Physicochemical Properties of this compound

This compound is a naturally occurring chemical compound with the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 23141-27-7 | [1][2][3][4][5] |

| Molecular Formula | C₂₆H₃₀N₂O₈ | [1][2][3][4][5] |

| Molecular Weight | 498.53 g/mol | [1][2][3][4][5] |

Biological Activities and Mechanisms of Action

Current research suggests that this compound exhibits biological activity primarily as an acetylcholinesterase (AChE) inhibitor and possesses potential anti-inflammatory properties.

Acetylcholinesterase (AChE) Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. While the inhibitory potential of this compound against AChE has been noted, specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), are not extensively reported in the currently available literature.

Anti-inflammatory Activity

This compound is also suggested to have anti-inflammatory effects. Inflammation is a complex biological response involving various signaling pathways and the production of pro-inflammatory mediators. The potential anti-inflammatory mechanism of this compound may involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. However, direct experimental evidence and quantitative data detailing this compound's specific effects on these pathways and the inhibition of inflammatory markers like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6) are not yet well-documented in scientific literature.

Experimental Protocols

This section outlines generalized experimental protocols relevant to the investigation of this compound's biological activities. These are based on standard methodologies employed in the field.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE.

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the this compound solution at various concentrations.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

-

Calculate the percentage of AChE inhibition for each concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the AChE activity.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This cell-based assay is commonly used to assess the anti-inflammatory potential of compounds.

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, characterized by the production of inflammatory mediators. The ability of the test compound to inhibit the production of these mediators is then quantified.

Procedure:

-

Culture macrophage cells in a suitable medium.

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Quantify the levels of inflammatory mediators in the supernatant. For example:

-

Nitric Oxide (NO): Measured using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Assess the viability of the cells to ensure that the observed effects are not due to cytotoxicity.

-

Calculate the percentage of inhibition of each inflammatory mediator and determine the IC₅₀ values where applicable.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general signaling pathways potentially modulated by this compound, based on its suggested anti-inflammatory activity. Direct experimental validation of this compound's interaction with these specific pathways is a subject for future research.

Caption: Canonical NF-κB signaling pathway activated by LPS.

Caption: General overview of the MAPK signaling cascade.

Conclusion

This compound presents as a compound of interest for further investigation, particularly concerning its acetylcholinesterase inhibitory and potential anti-inflammatory properties. This guide has consolidated the available physicochemical data and outlined standard experimental procedures for its biological evaluation. While the foundational knowledge is established, there remains a clear need for further research to quantify its bioactivities with greater precision and to elucidate the specific molecular mechanisms underlying its effects, especially in the context of inflammatory signaling pathways. Such studies will be crucial in determining the therapeutic potential of this compound.

References

- 1. Investigating the Antioxidant and Acetylcholinesterase Inhibition Activities of Gossypium herbaceam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

N,α-L-Rhamnopyranosyl Vincosamide: A Technical Guide to its Plant Origins, Isolation, and Cardiopioprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,α-L-rhamnopyranosyl vincosamide is a significant indole alkaloid that has garnered attention for its potential therapeutic applications, particularly in cardiovascular health. This technical guide provides an in-depth overview of its primary plant source, detailed experimental protocols for its isolation, and an exploration of its biological activities, with a focus on its cardioprotective mechanisms.

Plant Sources

The principal plant source of N,α-L-rhamnopyranosyl this compound is Moringa oleifera Lam., a fast-growing, drought-resistant tree of the family Moringaceae.[1][2][3][4][5][6][7] Commonly known as the "drumstick tree" or "miracle tree," Moringa oleifera is native to the Indian subcontinent and is now cultivated widely in tropical and subtropical regions.[7] The leaves of Moringa oleifera are the primary part of the plant where N,α-L-rhamnopyranosyl this compound is found.[1][2][3][5][6]

While Moringa oleifera is the most well-documented source, it is worth noting that a structurally similar compound, N,β-glucopyranosyl this compound, has been isolated from the leaves of Strychnos peckii, a plant used in the preparation of curare in the Amazon rainforest. This suggests that related compounds may be present in other plant species, warranting further investigation.

At present, specific quantitative data on the yield of N,α-L-rhamnopyranosyl this compound from Moringa oleifera leaves is not extensively reported in publicly available literature. However, studies on the general phytochemical composition of Moringa oleifera leaves indicate the presence of various alkaloids, flavonoids, and phenolic compounds.

Biological Activity and Therapeutic Potential

N,α-L-rhamnopyranosyl this compound has demonstrated significant cardioprotective and free-radical scavenging properties.[1][2][3] Research has shown that this indole alkaloid can mitigate cardiac toxicity induced by agents like isoproterenol and doxorubicin.[1][3] Its therapeutic potential is attributed to its ability to reduce levels of serum cardiac markers such as troponin-T, creatine kinase-MB, and lactate dehydrogenase, and to enhance the activity of cellular antioxidants.[1]

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of N,α-L-rhamnopyranosyl this compound from Moringa oleifera leaves, based on common phytochemical investigation techniques. It is important to note that specific details may vary based on the starting material and laboratory conditions.

1. Plant Material Collection and Preparation:

-

Fresh, healthy leaves of Moringa oleifera are collected and authenticated.

-

The leaves are shade-dried at room temperature to preserve the integrity of the chemical constituents.

-

The dried leaves are then pulverized into a coarse powder using a mechanical grinder.

2. Extraction:

-

The powdered leaf material is subjected to extraction with a suitable solvent. Methanol is a commonly used solvent for the extraction of alkaloids.

-

The extraction can be performed using various techniques, including:

-

Maceration: Soaking the plant material in the solvent for an extended period (e.g., 72 hours) with occasional agitation.

-

Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus, which allows for efficient extraction with a smaller volume of solvent.

-

Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in shorter extraction times and higher yields.

-

Microwave-Assisted Extraction (MAE): Employing microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

-

-

The resulting extract is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

-

The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between methanol/water and n-hexane, followed by chloroform, ethyl acetate, and n-butanol.

-

The alkaloid-rich fraction (often the butanol or chloroform fraction) is then subjected to chromatographic techniques for further purification.

-

Column Chromatography: The fraction is loaded onto a silica gel or Sephadex column and eluted with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the compounds based on their affinity for the stationary and mobile phases.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing N,α-L-rhamnopyranosyl this compound are further purified by preparative HPLC to obtain the pure compound.

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of N,α-L-rhamnopyranosyl this compound are primarily attributed to its potent antioxidant and anti-inflammatory properties. While a complete signaling pathway has not been fully elucidated in the available literature, a proposed mechanism of action can be visualized.

Caption: Proposed mechanism of cardioprotection by N,α-L-rhamnopyranosyl this compound.

The diagram illustrates that cardiac stressors like isoproterenol lead to an increase in reactive oxygen species (ROS), causing lipid peroxidation and subsequent myocardial cell damage. This damage results in the release of cardiac markers. N,α-L-rhamnopyranosyl this compound is believed to exert its protective effect by directly scavenging ROS and upregulating the body's natural antioxidant enzymes, thereby reducing oxidative stress and preventing cellular damage.

Caption: General workflow for the isolation of N,α-L-rhamnopyranosyl this compound.

This workflow diagram outlines the key steps involved in the isolation and purification of N,α-L-rhamnopyranosyl this compound from the leaves of Moringa oleifera.

Conclusion

N,α-L-rhamnopyranosyl this compound, primarily sourced from the leaves of Moringa oleifera, presents a promising natural compound for the development of cardioprotective agents. Its mechanism of action appears to be rooted in its potent antioxidant properties. The provided experimental framework offers a basis for its extraction and purification, which can be optimized for larger-scale production. Further research is warranted to fully elucidate its signaling pathways and to explore its full therapeutic potential in preclinical and clinical settings.

References

- 1. Cardioprotective potential of N,α-L-rhamnopyranosyl this compound, an indole alkaloid, isolated from the leaves of Moringa oleifera in isoproterenol induced cardiotoxic rats: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cardioprotective effect of magnetic hydrogel nanocomposite loaded N,α-L-rhamnopyranosyl this compound isolated from Moringa oleifera leaves against doxorubicin-induced cardiac toxicity in rats: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardioprotective Potential of Plant-Derived Molecules: A Scientific and Medicinal Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Phytochemical, Pharmacological and Nutritional Properties of Moringa oleifera: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

Vincosamide Stereoisomers: A Technical Guide to Their Significance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincosamide, a monoterpenoid indole alkaloid (MIA), and its derivatives represent a class of natural products with significant potential in pharmacology. The stereochemistry of these molecules is a critical determinant of their biological activity, influencing their interaction with molecular targets and overall efficacy. This technical guide provides an in-depth exploration of this compound stereoisomers, their known biological significance, and the experimental methodologies used for their study. While specific quantitative data on the bioactivity of individual this compound stereoisomers is limited in current literature, this guide will draw upon analogous data from closely related MIAs to illustrate the principles of stereoisomer-differentiated activity. Detailed experimental protocols for separation and analysis, crucial for drug discovery and development, are also presented.

Introduction to this compound and Stereoisomerism

This compound is a key intermediate in the biosynthesis of a vast array of complex indole alkaloids. Its structural complexity, arising from multiple chiral centers, gives rise to a number of stereoisomers. The spatial arrangement of atoms in these isomers dictates their three-dimensional shape, which in turn governs their binding affinity to biological macromolecules such as enzymes and receptors.

One of the well-documented derivatives is N,β-D-glucopyranosyl this compound , which has been isolated from plant species like Psychotria leiocarpa and Strychnos peckii.[1][2] The glycosylation at the indole nitrogen introduces another layer of structural diversity and can significantly impact the molecule's solubility, stability, and biological activity.

The fundamental building block for all monoterpenoid indole alkaloids is strictosidine . The enzymatic condensation of tryptamine and secologanin by strictosidine synthase is highly stereoselective, primarily yielding strictosidine. However, the existence of its diastereomer, vincoside, and the ability of downstream enzymes to process both isomers, highlights the potential for stereochemical diversity in this class of compounds. This principle extends to this compound and its derivatives, where different stereoisomers could exhibit distinct pharmacological profiles.

Biological Significance of Stereoisomerism in Monoterpenoid Indole Alkaloids

For instance, various MIAs have been evaluated for a range of biological activities, including immunosuppressive, anti-HIV, and cytotoxic effects.[3][4][5] The potency of these compounds, often expressed as IC50 values, can differ significantly between closely related structures, underscoring the subtle yet critical role of stereochemical configuration.

Table 1: Illustrative Biological Activities of Monoterpenoid Indole Alkaloids (Analogous Compounds)

| Compound | Biological Activity | Cell Line/Target | IC50 (µM) | Reference |

| Rauvolfia yunnanensis Alkaloid 1 | Immunosuppressive | Human T-cell proliferation | 5.9 | [3] |

| Reserpine | Immunosuppressive | Human T-cell proliferation | 5.0 | [3] |

| Naucleaoffine A | Anti-HIV-1 | - | 0.06 | [4] |

| Naucleaoffine B | Anti-HIV-1 | - | 2.08 | [4] |

| Dregamine Derivative 17 | P-gp Inhibition | ABCB1-transfected mouse T-lymphoma | Strong inhibition at 0.2 µM | [6] |

| Dregamine Derivative 18 | P-gp Inhibition | ABCB1-transfected mouse T-lymphoma | Strong inhibition at 0.2 µM | [6] |

This table presents data from related MIAs to exemplify the range of biological activities and potencies, highlighting the importance of structural variations.

Experimental Protocols

Isolation and Separation of Stereoisomers

The separation of stereoisomers is a critical step in their individual characterization and biological evaluation. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, particularly with the use of chiral stationary phases.

Protocol: Chiral HPLC Separation of Monoterpenoid Indole Alkaloids

This protocol is a general guideline for the separation of MIA stereoisomers and can be adapted for this compound.

-

Column Selection: A chiral stationary phase is essential. Columns such as Chiralpak AD or Chiralcel OD have proven effective for the separation of indole alkaloids.[7]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve the best resolution. For example, a starting point could be a 90:10 (v/v) mixture of hexane and isopropanol.

-

Instrumentation:

-

HPLC system equipped with a pump, injector, column oven, and a UV detector.

-

Data acquisition and analysis software.

-

-

Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C (can be varied to optimize separation).

-

Detection: UV detection at a wavelength where the compounds have maximum absorbance (e.g., 220 nm or 280 nm for indole alkaloids).

-

Injection Volume: 10 - 20 µL.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the separated stereoisomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Structural Elucidation

Once isolated, the absolute configuration of each stereoisomer needs to be determined. This is typically achieved through a combination of spectroscopic techniques.

Protocol: Structural Elucidation by NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

-

Acquire 1D NMR spectra (¹H and ¹³C) to determine the basic carbon-hydrogen framework.

-

Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

-

For determining stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial. These experiments provide information about the spatial proximity of protons, which can be used to deduce the relative stereochemistry.

-

The use of chiral derivatizing agents, such as Mosher's acid, can also be employed to determine the absolute configuration of chiral centers.[8]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

-

Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help in the structural identification, especially for glycosylated compounds where the loss of the sugar moiety is a characteristic fragmentation.[1][2]

-

Biological Activity Assays

A variety of in vitro assays can be used to evaluate the biological activity of the separated this compound stereoisomers. The choice of assay will depend on the therapeutic area of interest.

Protocol: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the purified stereoisomers in the cell culture medium. Add the different concentrations of the compounds to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The MTT is converted to formazan crystals by metabolically active cells.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Biosynthetic Pathway of Monoterpenoid Indole Alkaloids

References

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | LC-MS guided isolation of N,β-glucopyranosyl this compound and other compounds from the curare ingredient Strychnos peckii [frontiersin.org]

- 3. Bioactivity-Guided Isolation and Identification of New and Immunosuppressive Monoterpenoid Indole Alkaloids from Rauvolfia yunnanensis Tsiang - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive monoterpene indole alkaloids from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance in Cancer [mdpi.com]

- 7. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

Vincosamide: A Comprehensive Technical Review of Its Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincosamide, a monoterpenoid indole alkaloid, has emerged as a molecule of interest in oncological research. Primarily identified in plant species such as Psychotria leiocarpa and Uncaria rhynchophylla, this natural compound has demonstrated significant potential in inhibiting the malignant behaviors of cancer cells, particularly in hepatocellular carcinoma (HCC).[1][2] While its anticancer properties are the most extensively studied, preliminary reports suggest potential anti-inflammatory and cholinesterase-inhibiting activities, although robust experimental evidence for these effects remains limited. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used in its evaluation. A notable gap in the literature exists regarding its neuroprotective and antimicrobial properties, as well as its formal synthesis, indicating avenues for future research.

Introduction

This compound is a naturally occurring monoterpenoid indole alkaloid.[3] It has been isolated from various plant sources, including the leaves of Psychotria leiocarpa and is also found in Uncaria rhynchophylla.[1][3] While traditional medicine has utilized plants containing this compound for treating inflammatory conditions and cancer, scientific investigation into the specific bioactivities of isolated this compound has been more recent.[1] The primary focus of contemporary research has been on its potential as an anticancer agent, with a detailed study elucidating its effects on hepatocellular carcinoma cells.[1][2][4]

Anticancer Potential

The most well-documented biological activity of this compound is its anticancer potential, particularly against hepatocellular carcinoma (HCC).[1][2][4]

In Vitro Efficacy

A key study demonstrated that this compound inhibits the proliferation, migration, and invasion of HCC cell lines in a dose-dependent manner, while promoting apoptosis.[1][2] Notably, it exhibited low cytotoxicity towards normal human liver cells (L-02), suggesting a degree of selectivity for cancer cells.[1][2]

Table 1: In Vitro Anticancer Activity of this compound on Hepatocellular Carcinoma (HCC) Cells

| Biological Effect | Cell Lines | Concentration Range | Key Findings | Reference |

| Proliferation Inhibition | HLE, Bel 7402, SMMC-7721, Huh-7 | 10 - 80 µg/mL | Dose-dependent inhibition of proliferation. | [1][2] |

| Apoptosis Induction | HLE, Bel 7402, SMMC-7721, Huh-7 | 10 - 80 µg/mL | Dose-dependent increase in apoptosis. | [1][2] |

| Migration Inhibition | HLE, Bel 7402 | 10 - 80 µg/mL | Significant suppression of cell migration. | [1][2] |

| Invasion Inhibition | HLE, Bel 7402 | 10 - 80 µg/mL | Significant suppression of cell invasion. | [1][2] |

| Mitochondrial Morphology | HLE, Bel 7402 | 80 µg/mL | Disruption of mitochondrial morphology. | [1][2] |

| Cytotoxicity in Normal Cells | L-02 | 10 - 80 µg/mL | Low cytotoxicity observed. | [1][2] |

In Vivo Efficacy

In a mouse tumor model of HCC, treatment with this compound at a dose of 10 mg/kg/day for three days resulted in a significant inhibition of tumor growth.[1][2]

Mechanism of Action

The anticancer activity of this compound in HCC cells is believed to be mediated through the modulation of several key signaling pathways and proteins:

-

PI3K/AKT Signaling Pathway: this compound has been shown to block the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[4]

-

Caspase-3 Activation: It promotes apoptosis by activating caspase-3, a key executioner caspase.[4]

-

Downregulation of Growth and Metastasis Factors: this compound suppresses the expression of several proteins associated with tumor growth and metastasis, including Src, Ras, MMP9, EpCAM, and CXCR4.[4]

Other Potential Biological Activities (Limited Evidence)

While the anticancer effects of this compound are supported by a dedicated study, other potential biological activities are mentioned in the literature but lack detailed experimental backing.

Anti-inflammatory and Cholinesterase Inhibiting Activity

The introduction of the primary study on this compound's anticancer effects states that it has "important anti-inflammatory effects and activity against cholinesterase".[1][2][4] However, the paper does not provide specific data or methodologies to support these claims. Further research is required to validate and quantify these potential activities.

Neuroprotective and Antimicrobial Activities

There is currently no direct scientific evidence available to support any neuroprotective or antimicrobial properties of this compound. While other monoterpenoid indole alkaloids have shown such activities, these cannot be extrapolated to this compound without specific experimental validation.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the anticancer activity of this compound in hepatocellular carcinoma.

Cell Proliferation Assays (MTT and CCK-8)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Methodology:

-

Hepatocellular carcinoma cells were seeded in 96-well plates.

-

After cell attachment, they were treated with varying concentrations of this compound (10, 20, 40, and 80 µg/mL).

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent was added to each well.

-

The plates were further incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

The absorbance of the formazan product was measured using a microplate reader, with the intensity of the color being proportional to the number of viable cells.

-

Apoptosis Assay (Flow Cytometry)

-

Principle: This assay uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

HCC cells were treated with different concentrations of this compound.

-

After treatment, cells were harvested and washed.

-

The cells were then stained with Annexin V-FITC and PI.

-

The stained cells were analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

-

Cell Migration and Invasion Assays (Scratch and Transwell Assays)

-

Scratch Assay (Migration):

-

A "scratch" or gap was created in a confluent monolayer of HCC cells.

-

Cells were then treated with this compound.

-

The rate of closure of the scratch by migrating cells was monitored and quantified over time.

-

-

Transwell Assay (Migration and Invasion):

-

HCC cells were seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).

-

The lower chamber contained a chemoattractant.

-

This compound was added to the upper chamber.

-

After incubation, the number of cells that had migrated or invaded through the membrane to the lower surface was quantified.

-

Western Blotting

-

Principle: This technique was used to detect and quantify the expression levels of specific proteins involved in the anticancer mechanism of this compound.

-

Methodology:

-

HCC cells were treated with this compound.

-

Total protein was extracted from the cells and separated by SDS-PAGE.

-

The separated proteins were transferred to a membrane.

-

The membrane was incubated with primary antibodies specific for the target proteins (e.g., Src, Ras, MMP9, EpCAM, CXCR4, caspase-3, p-AKT).

-

A secondary antibody conjugated to an enzyme was then used to detect the primary antibody.

-

The protein bands were visualized and quantified using a chemiluminescence detection system.

-

Synthesis

Currently, there is a lack of published information detailing the chemical synthesis of this compound. The existing literature primarily focuses on its isolation from natural sources. The development of a synthetic route would be highly beneficial for producing larger quantities for further research and potential therapeutic development, as well as for creating structural analogs to explore structure-activity relationships.

Conclusion and Future Directions

This compound is a promising monoterpenoid indole alkaloid with well-documented anticancer activity against hepatocellular carcinoma. Its ability to induce apoptosis and inhibit proliferation, migration, and invasion through the modulation of the PI3K/AKT pathway and other key cancer-related proteins highlights its potential as a lead compound for the development of new anticancer therapies.

However, the biological potential of this compound beyond cancer remains largely unexplored. The claims of its anti-inflammatory and cholinesterase-inhibiting activities require rigorous experimental validation. Furthermore, its potential neuroprotective and antimicrobial effects are entirely unknown. Future research should focus on:

-

Validating and quantifying the anti-inflammatory and cholinesterase-inhibiting properties of this compound.

-

Screening this compound for neuroprotective and antimicrobial activities.

-

Elucidating the detailed molecular mechanisms underlying its observed biological effects.

-

Developing a chemical synthesis for this compound to facilitate further research and the generation of novel derivatives.

A deeper and broader understanding of the biological activities of this compound will be crucial in determining its full therapeutic potential.

References

- 1. This compound Has a Function for Inhibiting Malignant Behaviors of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Has a Function for Inhibiting Malignant Behaviors of Hepatocellular Carcinoma Cells [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C26H30N2O8 | CID 10163855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Has a Function for Inhibiting Malignant Behaviors of Hepatocellular Carcinoma Cells | Zhu | World Journal of Oncology [wjon.org]

Vincosamide: A Technical Overview of Research and Future Prospects

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Vincosamide, a monoterpenoid indole alkaloid, has emerged as a molecule of interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the current research landscape surrounding this compound and its derivatives. It covers its natural sources, biological activities, and metabolic pathways. This document also highlights the existing gaps in knowledge, particularly in the areas of chemical synthesis and specific mechanisms of action, to guide future research and development endeavors. The information is presented to be accessible and actionable for professionals in drug discovery and development.

Introduction

This compound is a naturally occurring monoterpenoid indole alkaloid found in various plant species, including those of the Nauclea, Psychotria, and Uncaria genera.[1][2] As a member of the extensive family of indole alkaloids, this compound is part of a class of compounds renowned for their diverse and potent pharmacological activities.[3][4][5] Research has primarily focused on this compound and its naturally occurring glycosylated derivatives, such as N,β-D-glucopyranosyl this compound and N,α-L-rhamnopyranosyl this compound. These compounds have demonstrated a range of biological effects, most notably antioxidant, anti-inflammatory, antibacterial, and anti-tumor properties.[1][6] This guide synthesizes the current state of this compound research, presenting key data and methodologies to inform further investigation into its therapeutic potential.

Quantitative Data

The concentration of this compound derivatives has been quantified in plant tissues, with N,β-D-glucopyranosyl this compound being particularly abundant in Psychotria leiocarpa.

| Plant Species | Plant Part | Compound | Concentration (% of Dry Weight) | Reference |

| Psychotria leiocarpa | Leaves | N,β-D-glucopyranosyl this compound | 2.5% | [7][8] |

| Psychotria leiocarpa | Fruit Pulp | N,β-D-glucopyranosyl this compound | 1.5% | [8] |

| Psychotria leiocarpa | Stems | N,β-D-glucopyranosyl this compound | 0.2% | [8] |

| Psychotria leiocarpa | Seeds | N,β-D-glucopyranosyl this compound | 0.1% | [8] |

The accumulation of N,β-D-glucopyranosyl this compound in seedlings is primarily in the shoots and increases with plant age and light exposure.[8]

Biological Activities and Mechanism of Action

This compound and its derivatives exhibit a spectrum of biological activities, although the precise molecular mechanisms are not fully elucidated for all of them.

-

Anti-inflammatory, Antibacterial, and Anti-tumor Activities: this compound, extracted from Nauclea officinalis, has been reported to possess these pharmacological properties, though the underlying mechanisms remain an active area of research.[1]

-

Antioxidant Activity: The glycosylated derivative, N,β-D-glucopyranosyl this compound, has demonstrated significant antioxidant properties.[7]

-

Cardioprotective Effects: N,α-L-rhamnopyranosyl this compound, isolated from Moringa oleifera, has shown cardioprotective potential in rat models of isoproterenol-induced cardiotoxicity.[6] This effect is attributed to its free radical scavenging ability.[6] In this study, oral administration of 40 mg/kg of the compound for 7 days significantly reduced serum cardiac markers and lipid peroxidation while increasing cellular antioxidants.[6]

The primary mechanism of action understood for this compound derivatives is their ability to act as free radical scavengers, which likely underpins their antioxidant and cardioprotective effects. The mechanisms for the reported anti-inflammatory, antibacterial, and anti-tumor activities of the parent this compound molecule require further investigation to identify specific molecular targets and signaling pathways.

Metabolism and Pharmacokinetics

The metabolic fate of this compound has been investigated in rats, revealing extensive biotransformation.

A study utilizing ultra-high performance liquid chromatography-quadrupole-Exactive Orbitrap-high resolution mass spectrometry (UHPLC-Q-Exactive Orbitrap HRMS) identified 37 metabolites of this compound in vitro (liver microsomes) and in vivo (plasma, bile, urine, and feces).[1] The major metabolic pathways are summarized in the diagram below.

Experimental Protocols

Analysis of this compound Metabolites

The following is a summary of the methodology used for the identification of this compound metabolites.[1]

Methodology:

-

Sample Collection: Samples from in vitro liver microsomal incubations and in vivo rat plasma, bile, urine, and feces were collected following administration of this compound.[1]

-

Chromatographic Separation: The samples were analyzed using an ultra-high performance liquid chromatography (UHPLC) system.[1]

-

Mass Spectrometry: Detection and fragmentation were carried out using a Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometer (Q-Exactive Orbitrap HRMS).[1]

-

Data Analysis: The acquired data was processed using Compound Discovery 3.2 software and a molecular networking approach to identify potential metabolites.[1]

-

Validation: The identified metabolites were validated using Xcalibur 4.1 software by confirming their retention times, parent ions, and characteristic fragment ions.[1]

Future Directions and Conclusion

The current body of research on this compound provides a solid foundation but also reveals significant areas for future exploration.

Key areas for future research include:

-

Chemical Synthesis: The development of a robust and efficient total synthesis for this compound is a critical next step. This would enable the production of larger quantities for extensive biological testing and the generation of novel analogs with potentially enhanced activities.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound is paramount. Investigating its effects on key inflammatory pathways (e.g., NF-κB, MAPK), bacterial growth and survival mechanisms, and cancer cell proliferation and apoptosis pathways will be crucial.

-

Structure-Activity Relationship (SAR) Studies: A synthetic route would facilitate SAR studies to identify the key structural features responsible for its various biological activities. This could lead to the design of more potent and selective derivatives.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to evaluate the drug-like properties and safety profile of this compound.

-

Clinical Investigation: Should preclinical studies yield promising results, progression to clinical trials to evaluate the safety and efficacy of this compound or its optimized derivatives in humans would be the ultimate goal.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C26H30N2O8 | CID 10163855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardioprotective potential of N,α-L-rhamnopyranosyl this compound, an indole alkaloid, isolated from the leaves of Moringa oleifera in isoproterenol induced cardiotoxic rats: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N,beta-D-Glucopyranosyl this compound, a light regulated indole alkaloid from the shoots of Psychotria leiocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the HPLC-MS Guided Purification of Vincosamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the purification of Vincosamide, a monoterpenoid indole alkaloid, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound and its derivatives have garnered interest for their potential therapeutic properties, including anti-tumor, anti-inflammatory, and acetylcholinesterase inhibitory activities.[1][2] This guide outlines the necessary steps from sample preparation to analytical and preparative HPLC-MS, ensuring high-purity isolation of the target compound.

Introduction to this compound and its Therapeutic Potential

This compound is a naturally occurring monoterpenoid indole alkaloid found in various plant species. Recent studies have highlighted its significant biological activities. Notably, this compound has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells by activating caspase-3 and blocking the PI3K/AKT signaling pathway.[1][2] This mechanism suggests its potential as a chemotherapeutic agent. Furthermore, related compounds like N,β-D-glucopyranosyl this compound have demonstrated antioxidant properties.[3] The diverse biological activities of this compound underscore the importance of efficient and reliable purification methods to facilitate further research and drug development.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

A robust sample preparation protocol is crucial for the successful isolation of this compound. The following procedure is adapted from methods used for the extraction of related indole alkaloids from plant matrices.

Materials:

-

Dried and powdered plant material (e.g., leaves of Strychnos peckii or other this compound-containing plants)

-

Distilled water

-

Methanol (HPLC grade)

-

C18 solid-phase extraction (SPE) cartridges

-

Nitrogen gas evaporator

-

Freeze-dryer

Protocol:

-

Aqueous Extraction:

-

Perform an infusion of the powdered plant material (e.g., 20 g) with distilled water (e.g., 1 L) for 15 minutes.

-

Filter the aqueous extract through Whatman filter paper.

-

Freeze-dry the filtered extract to obtain a powdered crude extract.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Activate a C18 SPE cartridge by passing methanol through it, followed by conditioning with distilled water.

-

Dissolve a portion of the crude extract (e.g., 1 g) in a small volume of distilled water (e.g., 3 mL).

-

Load the dissolved extract onto the conditioned C18 cartridge.

-

Wash the cartridge with distilled water to remove polar impurities.

-

Elute the fraction containing this compound with methanol.

-

Dry the methanolic fraction under a stream of nitrogen gas.

-

Analytical HPLC-MS Method for this compound Identification

An analytical HPLC-MS method is essential for the initial identification and subsequent monitoring of this compound during the purification process.

Instrumentation:

-

HPLC system with a UV detector

-

Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., Phenomenex Luna C18(2), 5 µm, 150 mm × 4.6 mm i.d.) |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient Elution | 20% to 80% B over 15 minutes, followed by 80% B for 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm and 316 nm |

Mass Spectrometry Parameters:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 100-1000 |

Preparative HPLC Method for this compound Purification

Scaling up the analytical method to a preparative scale is necessary for isolating sufficient quantities of pure this compound. The following protocol is based on methods used for the purification of other monoterpenoid indole alkaloids.[3][4]

Instrumentation:

-

Preparative HPLC system with a fraction collector

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., YMC-Triart C18, 5 µm, 250 mm × 10 mm i.d.) |

| Mobile Phase A | Water with 0.3% acetic acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient Elution | Optimized based on analytical run, typically a shallow gradient around the elution time of this compound. |

| Flow Rate | 2.0 - 5.0 mL/min (to be optimized based on column dimensions and backpressure) |

| Sample Loading | To be determined by loading studies, starting with a few milligrams dissolved in the initial mobile phase. |

| Detection | UV at 254 nm |

Fraction Collection:

-

Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

-

Analyze the collected fractions by analytical HPLC-MS to confirm the purity of this compound.

-

Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Analytical HPLC-MS Data for this compound

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| This compound | To be determined | 499.2 | To be determined |

Table 2: Preparative HPLC Purification Summary (Hypothetical Data)

| Parameter | Value |

| Sample Load | 50 mg of SPE-cleaned extract |

| Column | C18, 10 x 250 mm, 5 µm |

| Flow Rate | 4.0 mL/min |

| Yield | To be determined (e.g., 5 mg) |

| Purity | >95% (determined by analytical HPLC) |

Visualization of Workflows and Pathways

Experimental Workflow for this compound Purification

Caption: Workflow for the extraction, cleanup, and purification of this compound.

This compound's Known Biological Signaling Pathway

This compound has been shown to inhibit the PI3K/AKT signaling pathway in hepatocellular carcinoma cells, leading to apoptosis.[1][2]

References

In Vitro Assays for Testing Vincosamide Bioactivity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincosamide is a monoterpenoid indole alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of in vitro assays to assess the bioactivity of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, and neuroprotective properties. Detailed protocols for key experiments are provided to facilitate the practical application of these methods in a laboratory setting.

Data Presentation: Quantitative Bioactivity of this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and provide context with data from other relevant compounds in similar assays. This information is crucial for comparative analysis and for guiding experimental design.

Table 1: Anticancer and Cytotoxic Effects

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| This compound | MTT Assay | HepG2 | Cell Viability | Moderate cytotoxicity at 50 µg/mL | [1] |

| This compound | DENV Inhibition | HepG2 | Inhibition of DENV infectious particles | 99% inhibition at 50 µg/mL | [1] |

| Doxorubicin | MTT Assay | U2OS | IC50 | 0.69 µM | [2] |

| Vinblastine | MTT Assay | U2OS | IC50 | 0.10 nM | [2] |

Table 2: Antioxidant Activity

| Compound | Assay | Endpoint | Result | Reference |

| N,α-L-rhamnopyranosyl this compound | Free Radical Scavenging | - | Demonstrated potential | [3] |

| Gossypium herbaceam extract | DPPH Radical Scavenging | IC50 | 13.28 µg/mL | [4] |

| Gossypium herbaceam extract | ABTS Radical Scavenging | IC50 | 1.12 µg/mL | [4] |

| Anogeissus leiocarpus extract | DPPH Radical Scavenging | IC50 | 104.74 µg/mL | [5] |

Table 3: Anti-Inflammatory Activity

| Compound | Assay | Endpoint | Result | Reference |

| Isonicotinate 5 | ROS Inhibition | IC50 | 1.42 ± 0.1 µg/mL | [6] |

| Ibuprofen | ROS Inhibition | IC50 | 11.2 ± 1.9 µg/mL | [6] |

| Herbal Mixture | Inhibition of Inflammation | IC50 | 12.05 µg/mL | [7] |

| Ajuga integrifolia extract | Anti-denaturation | % Inhibition | 53.75 ± 0.28% at 1000 µg/mL | [8] |

| Diclofenac sodium | Anti-denaturation | % Inhibition | 79.65 ± 0.18% | [8] |

Table 4: Neuroprotective Activity (Acetylcholinesterase Inhibition)

| Compound | Assay | Endpoint | Result | Reference |

| Quercetin | AChE Inhibition | IC50 | 50.99 µM | [4] |

| Quercimeritin | AChE Inhibition | IC50 | 52.3 µM | [4] |

| Huperzine A | AChE Inhibition | IC50 | 0.042 µM | [4] |

| Tiliroside | AChE Inhibition | IC50 | 23.5 µM | [2] |

| Quercetin | AChE Inhibition | IC50 | 19.8 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the bioactivity of this compound.

Anticancer Activity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Human hepatocellular carcinoma (HepG2) cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

This assay is used to study cell migration in vitro.

-

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized wound-making tool

-

Culture medium

-

This compound

-

Microscope with a camera

-

-

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control.

-

Capture images of the scratch at 0 hours (immediately after scratching).

-

Incubate the plates at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

-

The rate of wound closure is quantified by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ).

-

The percentage of wound closure can be calculated as: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100

-

This assay assesses the invasive potential of cancer cells through an extracellular matrix.

-

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or another basement membrane extract

-

Cancer cell line

-

Serum-free medium and medium with FBS

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet solution for staining

-

-

Protocol:

-

Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Add the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the Transwell insert. The medium in the upper chamber should contain different concentrations of this compound or the vehicle control.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane using a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Elute the stain and quantify the absorbance using a microplate reader, or count the stained cells under a microscope.

-

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

Cancer cell line

-

This compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

-

-

Protocol:

-

Treat cells with this compound at various concentrations for a specified time to induce apoptosis.

-

Lyse the cells using the provided lysis buffer.

-